molecular formula C5H9NO B3060378 (S)-4-Methylpyrrolidin-2-one CAS No. 31551-66-3

(S)-4-Methylpyrrolidin-2-one

Cat. No.: B3060378
CAS No.: 31551-66-3
M. Wt: 99.13 g/mol
InChI Key: YRKRGYRYEQYTOH-BYPYZUCNSA-N
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Description

(S)-4-Methylpyrrolidin-2-one is a chiral organic compound with a pyrrolidinone ring structure. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and as a solvent in chemical reactions. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted amino acids under acidic or basic conditions. Another method includes the reduction of 4-methylpyrrolidin-2-one oxime using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-methylpyrrolidin-2-one oxime. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature, using a metal catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methylpyrrolidin-2-one N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield 4-methylpyrrolidine using strong reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom in the pyrrolidinone ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: 4-Methylpyrrolidin-2-one N-oxide.

    Reduction: 4-Methylpyrrolidine.

    Substitution: Various N-substituted pyrrolidinones.

Scientific Research Applications

(S)-4-Methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is employed as a solvent and intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Methylpyrrolidin-2-one depends on its specific application. In pharmaceutical research, the compound’s effects are often mediated through its interaction with biological targets such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways.

Comparison with Similar Compounds

    4-Methylpyrrolidin-2-one: The non-chiral counterpart of (S)-4-Methylpyrrolidin-2-one.

    N-Methylpyrrolidin-2-one: A structurally similar compound with different substituents on the nitrogen atom.

    Pyrrolidin-2-one: The parent compound without the methyl group.

Uniqueness: this compound is unique due to its chirality, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Properties

IUPAC Name

(4S)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKRGYRYEQYTOH-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434027
Record name (S)-4-Methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31551-66-3
Record name (S)-4-Methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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